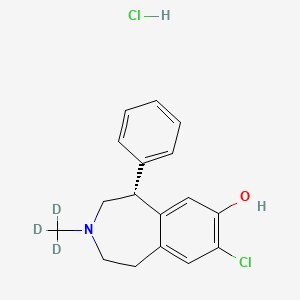
Fenpropathrin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenpropathrin-d5 is a deuterated version of the synthetic pyrethroid insecticide fenpropathrin, where five hydrogen atoms have been replaced with deuterium. This specialized form is particularly useful in analytical chemistry, where it is employed as an internal standard for the precise quantification of fenpropathrin in environmental samples . Fenpropathrin itself is a widely used pyrethroid insecticide in agriculture and household settings .
Preparation Methods
The synthesis of Fenpropathrin-d5 involves the use of deuterium-labeled starting materials. A convenient synthetic route includes the use of deuterium-labeled phenol (D6-phenol) as the starting material. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound are similar to those used for other deuterated compounds, focusing on achieving high isotopic enrichment and chemical purity .
Chemical Reactions Analysis
Fenpropathrin-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Fenpropathrin-d5 has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as an internal standard for the precise quantification of fenpropathrin in environmental and biological samples.
Toxicology Studies: Researchers use this compound to study the toxicological effects of fenpropathrin on various organisms, including its impact on the nervous system and potential cardiotoxicity.
Environmental Monitoring: It is employed in environmental studies to monitor the presence and degradation of fenpropathrin in soil and water.
Pharmacokinetics: This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fenpropathrin in living organisms.
Mechanism of Action
Fenpropathrin-d5, like fenpropathrin, exerts its effects by interfering with the kinetics of voltage-gated sodium channels. This interference leads to prolonged depolarization of the nerve cells, causing paralysis and death of the pest . The molecular targets involved include the voltage-gated sodium channels, which are crucial for the transmission of nerve impulses. The disruption of these channels results in the neurotoxic effects observed with fenpropathrin .
Comparison with Similar Compounds
- D5-cyhalothrin
- D5-fenvalerate
- Cyfluthrin
- Cyhalothrin
- Cypermethrin
- Deltamethrin
- Esfenvalerate
Fenpropathrin-d5 stands out due to its specific use in precise quantification and its role in understanding the environmental and toxicological impacts of fenpropathrin.
Properties
Molecular Formula |
C22H23NO3 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5D,6D,7D,10D,11D |
InChI Key |
XQUXKZZNEFRCAW-HCNOYMLYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
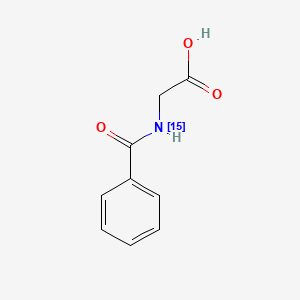
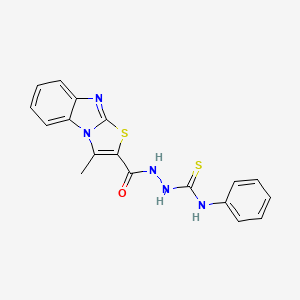

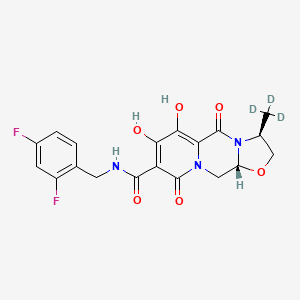
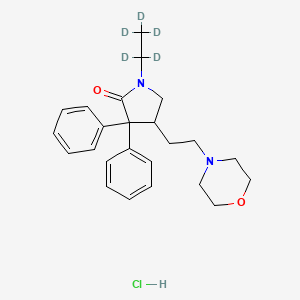
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
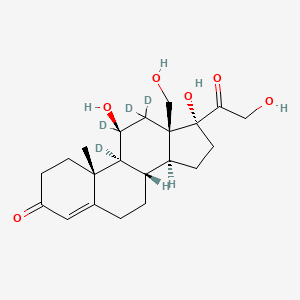
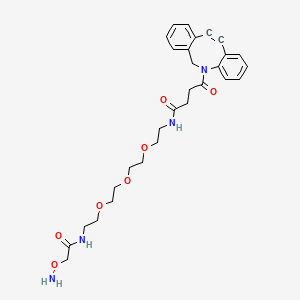

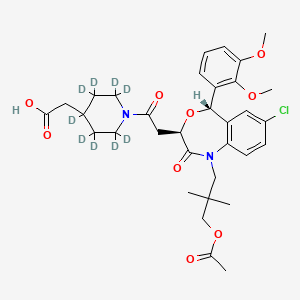
![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
